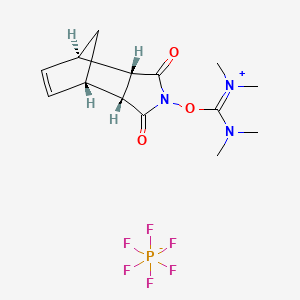
2-(endo-5-Norbornene-2,3-dicarboxymido)-1,1,3,3-tetramethyluronium hexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(endo-5-Norbornene-2,3-dicarboxymido)-1,1,3,3-tetramethyluronium hexafluorophosphate is a useful research compound. Its molecular formula is C14H20F6N3O3P and its molecular weight is 423.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(endo-5-Norbornene-2,3-dicarboxymido)-1,1,3,3-tetramethyluronium hexafluorophosphate (commonly referred to as N-Hydroxy-5-norbornene-2,3-dicarboximide or NHD) is a compound that has garnered attention for its biological activity, particularly in antiviral applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H9N2O3
- Molecular Weight : 179.17 g/mol
- CAS Number : 21715-90-2
- Appearance : White to off-white crystalline powder
NHD exhibits antiviral activity primarily through the inhibition of reverse transcriptase, an enzyme critical for the replication of retroviruses such as HIV. By blocking this enzyme, NHD prevents the synthesis of viral DNA from RNA templates, thereby inhibiting viral replication .
Antiviral Properties
NHD has been studied for its effectiveness against HIV. In vitro studies have shown that it can significantly reduce viral load by inhibiting reverse transcriptase activity. The effective concentration for antiviral activity has been reported to be in the range of micromolar concentrations .
Anti-Cancer Activity
In addition to its antiviral properties, NHD has shown promise in cancer research. Animal studies indicated that a dosage of 5 mg/kg was effective in reducing tumor sizes without significant toxicity at doses up to 500 mg/day . This dual functionality highlights its potential as a therapeutic agent in both virology and oncology.
Study 1: Antiviral Efficacy Against HIV
A study published in a peer-reviewed journal demonstrated that NHD effectively inhibited HIV replication in cultured human cells. The researchers noted a dose-dependent response, with higher concentrations leading to greater reductions in viral load .
Study 2: Cancer Cell Line Studies
Research conducted on various cancer cell lines revealed that NHD induced apoptosis (programmed cell death) in a significant percentage of cells treated with the compound. The study concluded that NHD's mechanism involved the activation of caspases and subsequent apoptotic pathways .
Data Summary
| Activity | Target | Effective Concentration | Notes |
|---|---|---|---|
| Antiviral | HIV Reverse Transcriptase | Micromolar | Significant reduction in viral load |
| Anti-Cancer | Various Cancer Cell Lines | 5 mg/kg | Induces apoptosis |
特性
IUPAC Name |
[dimethylamino-[[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]oxy]methylidene]-dimethylazanium;hexafluorophosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N3O3.F6P/c1-15(2)14(16(3)4)20-17-12(18)10-8-5-6-9(7-8)11(10)13(17)19;1-7(2,3,4,5)6/h5-6,8-11H,7H2,1-4H3;/q+1;-1/t8-,9+,10-,11+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTDTGXRAJEDHP-NIQYDHDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)ON1C(=O)C2C3CC(C2C1=O)C=C3.F[P-](F)(F)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=[N+](C)C)ON1C(=O)[C@H]2[C@@H]3C[C@H]([C@H]2C1=O)C=C3.F[P-](F)(F)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F6N3O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














